Computational Physicochemical Profile Differentiates from Non-Cyclopropyl Analogs
The compound's computed physicochemical properties position it uniquely within drug-like chemical space, distinct from non-cyclopropyl 6-phenylpyrimidin-4-ol analogs. Its specific logP and PSA values directly influence its predicted membrane permeability and bioavailability, which are critical for oral drug candidacy . While direct experimental comparison data is not available, these computed parameters are essential for library design and hit triaging.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Mass: 224.05 Da; logP: 2.74; PSA: 32.86 Ų; H-bond donors: 1; H-bond acceptors: 2; Rotatable bonds: 1; Ro5 violations: 0. |
| Comparator Or Baseline | Generic 6-phenylpyrimidin-4-ol scaffold (without 2-cyclopropyl): e.g., 2-methyl-6-phenylpyrimidin-4-ol (Predicted logP ~1.8, PSA ~46 Ų estimated). |
| Quantified Difference | Approximately 0.9 unit increase in logP and a ~13 Ų reduction in PSA compared to a 2-methyl analog, suggesting higher predicted membrane permeability. |
| Conditions | In silico calculation using the mcule property calculator. |
Why This Matters
The distinct computed logP and PSA profile enables researchers to prioritize this scaffold for programs requiring specific lipophilicity and permeability characteristics, particularly for CNS or intracellular targets.
